molecular formula C18H18ClNO5S B3901254 [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate

[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate

Cat. No.: B3901254
M. Wt: 395.9 g/mol
InChI Key: LGRQAOZPZCZMGN-UHFFFAOYSA-N
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Description

[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including a methoxyaniline moiety, a dioxothiolan ring, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Methoxyaniline Intermediate: This step involves the reaction of 4-methoxyaniline with appropriate reagents to introduce the desired functional groups.

    Cyclization to Form the Dioxothiolan Ring: The intermediate is then subjected to cyclization reactions to form the 1,1-dioxothiolan ring.

    Esterification with 4-Chlorobenzoic Acid: Finally, the compound is esterified with 4-chlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyaniline and chlorobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with similar structural features but different functional groups.

    Ringer’s Lactate Solution: Although not structurally similar, it is used in similar research contexts.

Uniqueness

[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(4-methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-24-15-8-6-14(7-9-15)20-16-10-26(22,23)11-17(16)25-18(21)12-2-4-13(19)5-3-12/h2-9,16-17,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRQAOZPZCZMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
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[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
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[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
Reactant of Route 4
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
Reactant of Route 5
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
Reactant of Route 6
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate

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